1,4-Bis(diphenylphosphino)butane

Catalog No.
S662630
CAS No.
7688-25-7
M.F
C28H28P2
M. Wt
426.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(diphenylphosphino)butane

CAS Number

7688-25-7

Product Name

1,4-Bis(diphenylphosphino)butane

IUPAC Name

4-diphenylphosphanylbutyl(diphenyl)phosphane

Molecular Formula

C28H28P2

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C28H28P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2

InChI Key

BCJVBDBJSMFBRW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Homogeneous Catalysis:

  • Polymerization reactions: dppb plays a crucial role in the development of homogeneous catalysts for various polymerization reactions. These catalysts are used in the production of polymers like polyethylene, polypropylene, and polystyrene, which have numerous industrial applications [].
  • Hydrogenation reactions: dppb-based catalysts are employed in hydrogenation reactions, which involve the addition of hydrogen atoms to a molecule. These reactions are essential in the synthesis of various fine chemicals and pharmaceuticals [].

Organic Synthesis:

  • C-C bond formation reactions: dppb ligands are involved in promoting C-C bond formation reactions, which are fundamental steps in the synthesis of complex organic molecules. These reactions allow for the construction of new carbon-carbon bonds, creating various organic compounds with diverse applications [].

Material Science:

  • Development of functional materials: dppb is used in the design and synthesis of novel functional materials with specific properties, such as conductivity, magnetism, and luminescence. These materials have potential applications in various fields, including electronics, energy storage, and sensors [].

Metallomedicine:

  • Development of therapeutic agents: Research efforts are exploring the potential of dppb-metal complexes as therapeutic agents for various diseases, including cancer. These complexes can target specific biological molecules or processes, offering promising avenues for cancer treatment [].

1,4-Bis(diphenylphosphino)butane is a bidentate phosphine ligand characterized by its molecular formula C28H28P2C_{28}H_{28}P_{2} and a molecular weight of approximately 426.48 g/mol. This compound features two diphenylphosphino groups attached to a butane backbone, which contributes to its unique properties as a ligand in various

1,4-Bis(diphenylphosphino)butane is primarily utilized as a ligand in transition metal catalysis. It has been employed in several significant reactions, including:

  • Palladium-Catalyzed Reactions: It facilitates the acylcyanation of arylacetylenes and the deprotection of allyloxycarbamates, showcasing its effectiveness in cross-coupling reactions .
  • Hydroformylation: The compound has been used in hydroformylation processes to produce aldehydes from alkenes using carbon monoxide and hydrogen .
  • Catalytic Hydrogenation: It plays a role in catalytic hydrogenation reactions, where it stabilizes metal complexes that are crucial for the reaction's efficiency.

The synthesis of 1,4-bis(diphenylphosphino)butane generally involves the reaction of diphenylphosphine with butanediyl dichloride or other suitable precursors under controlled conditions. Key steps include:

  • Formation of Phosphine: Diphenylphosphine is reacted with an alkyl halide (e.g., butane-1,4-dichloride).
  • Coupling Reaction: The phosphine groups are coupled to form the final product through nucleophilic substitution mechanisms.

The reaction conditions such as temperature and solvent choice can significantly affect yield and purity.

DiphenylphosphineMonodentate PhosphineGeneral ligand in organometallic chemistry1,3-Bis(diphenylphosphino)propaneBidentate PhosphineUsed in similar catalytic reactions1,2-Bis(diphenylphosphino)ethaneBidentate PhosphineEmployed in asymmetric synthesis

Uniqueness of 1,4-Bis(diphenylphosphino)butane

The unique feature of 1,4-bis(diphenylphosphino)butane lies in its flexibility due to the butane linker which allows for greater spatial arrangement compared to other phosphine ligands. This flexibility enhances its ability to stabilize metal centers during catalysis, making it particularly effective for specific reactions where sterics play a crucial role.

Interaction studies involving 1,4-bis(diphenylphosphino)butane often focus on its coordination chemistry with transition metals. These studies reveal how variations in ligand structure can influence the electronic properties and reactivity of metal complexes. The ligand's steric and electronic characteristics make it particularly valuable for tuning catalyst performance in various

XLogP3

6.6

UNII

35HP6LTD2D

GHS Hazard Statements

Aggregated GHS information provided by 218 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (17.89%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7688-25-7

Wikipedia

1,4-bis(diphenylphosphino)butane

General Manufacturing Information

Phosphine, 1,1'-(1,4-butanediyl)bis[1,1-diphenyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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